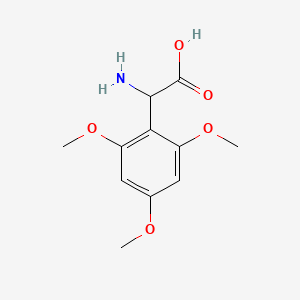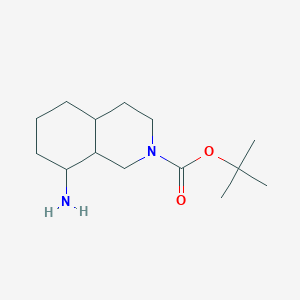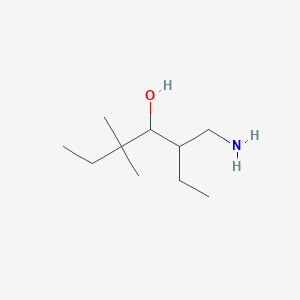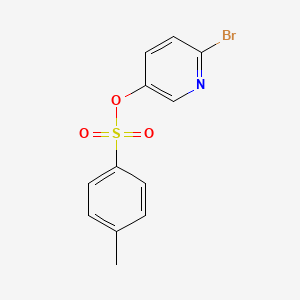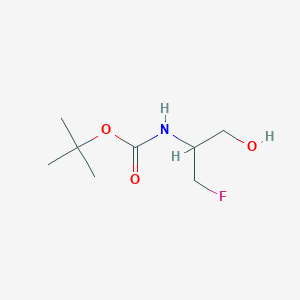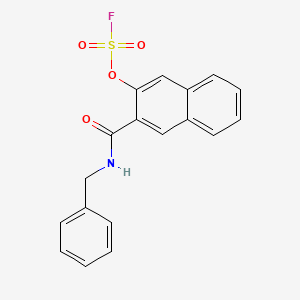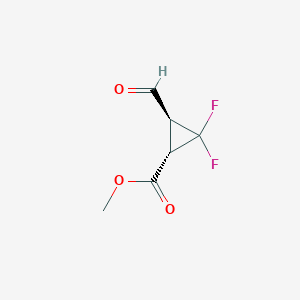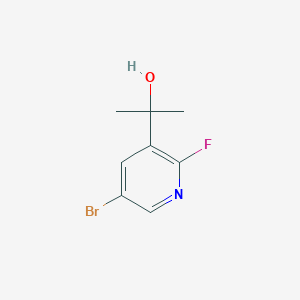
2-(5-Bromo-2-fluoropyridin-3-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromo-2-fluoropyridin-3-yl)propan-2-ol is an organic compound with the molecular formula C8H9BrFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both bromine and fluorine atoms in the pyridine ring makes this compound particularly interesting due to the unique properties imparted by these halogens.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-fluoropyridin-3-yl)propan-2-ol typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with appropriate reagents to introduce the propan-2-ol group.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar halogenation and substitution reactions on a larger scale, utilizing efficient and cost-effective reagents and catalysts to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromo-2-fluoropyridin-3-yl)propan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used in substitution reactions.
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) can be used to oxidize the hydroxyl group.
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) can be used to reduce the hydroxyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can yield carbonyl or hydrocarbon derivatives, respectively.
Applications De Recherche Scientifique
2-(5-Bromo-2-fluoropyridin-3-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: The compound’s derivatives may have potential therapeutic applications, although specific uses are still under investigation.
Industry: It can be used in the development of new materials with unique properties due to the presence of halogens.
Mécanisme D'action
The mechanism of action of 2-(5-Bromo-2-fluoropyridin-3-yl)propan-2-ol involves its interaction with various molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and targets are subject to ongoing research, but the compound’s unique structure allows it to participate in a variety of biochemical interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Bromopyridin-2-yl)propan-2-ol
- 2-(5-Bromo-2-fluorophenyl)propan-2-ol
- 5-Bromo-2-fluoro-pyridin-3-ol
Uniqueness
2-(5-Bromo-2-fluoropyridin-3-yl)propan-2-ol is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, as it can serve as a versatile building block for synthesizing more complex molecules.
Propriétés
Formule moléculaire |
C8H9BrFNO |
|---|---|
Poids moléculaire |
234.07 g/mol |
Nom IUPAC |
2-(5-bromo-2-fluoropyridin-3-yl)propan-2-ol |
InChI |
InChI=1S/C8H9BrFNO/c1-8(2,12)6-3-5(9)4-11-7(6)10/h3-4,12H,1-2H3 |
Clé InChI |
YJZDPRMZXHNFRM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=C(N=CC(=C1)Br)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


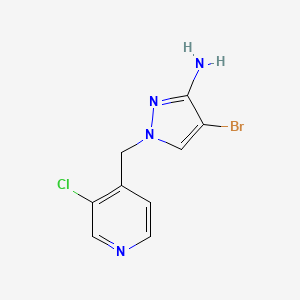
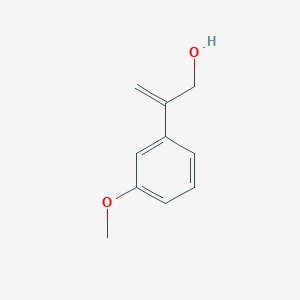
![[2-(4-Fluorophenyl)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13556253.png)

